2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide
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Overview
Description
2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in DNA and RNA. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide can be achieved through several methods. One common approach involves the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with 4-chloroaniline under microwave conditions. This method is advantageous as it significantly reduces reaction time compared to conventional heating methods .
Another method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. This method requires strong bases and prolonged reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly favored in industrial settings due to its efficiency and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Aromatic nucleophilic substitution is a key reaction for this compound, particularly involving the substitution of the halogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve refluxing or microwave irradiation .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of pesticides and fungicides due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and proliferation. By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-o-toluidine: This compound is similar in structure but differs in its biological activity and applications.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with different substituents and biological activities.
Uniqueness
2-Amino-4-(4-chloroanilino)-6-oxo-1,6-dihydro-5-pyrimidinylformamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as a kinase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H10ClN5O2 |
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Molecular Weight |
279.68 g/mol |
IUPAC Name |
N-[2-amino-4-(4-chloroanilino)-6-oxo-1H-pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C11H10ClN5O2/c12-6-1-3-7(4-2-6)15-9-8(14-5-18)10(19)17-11(13)16-9/h1-5H,(H,14,18)(H4,13,15,16,17,19) |
InChI Key |
KDCRAHKZAPQYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=O)NC(=N2)N)NC=O)Cl |
solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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